![molecular formula C19H22N2O4S B2961528 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide CAS No. 899975-92-9](/img/structure/B2961528.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including nitration, amide formation, and the introduction of specific functional groups through nucleophilic substitution or condensation reactions. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved through a series of well-defined steps, including nitration and amide bond formation.Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods reveal the spatial arrangement of atoms, molecular conformations, and the presence of specific functional groups.Physical And Chemical Properties Analysis
The molecular formula of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide is C19H22N2O4S and its molecular weight is 374.46. More detailed physicochemical property data could be estimated using reliable QSPR and ANN .Scientific Research Applications
Anti-HIV Activity
Thiazinane derivatives have been identified to possess anti-HIV properties. Specifically, compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine have shown potential in acting as anti-AIDS treatments . The structural similarity suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be explored for its efficacy against HIV, potentially contributing to the development of new antiretroviral drugs.
Analgesic Properties
Some thiazinane derivatives exhibit analgesic activities. For instance, the compound (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate has been used for pain relief . Research into the analgesic potential of our subject compound could lead to new pain management medications.
Antibacterial Applications
The thiazinane core is present in well-known antibiotics like cephradine , which belongs to the cephalosporin class of β-lactam antibiotics . This suggests that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide could be synthesized and tested for antibacterial properties, potentially expanding the arsenal of antibiotics.
Anticoagulant Usage
Thiazinane derivatives such as chlormezanone have been utilized as anticoagulants . Investigating the anticoagulant properties of our compound could be beneficial for developing new treatments for blood clotting disorders.
Drug Discovery and Development
Due to its unique structure, N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-2-ethoxybenzamide offers a versatile platform for drug discovery and development. Its molecular framework can be modified to create novel compounds with potential therapeutic effects across various disease states.
Materials Science
Compounds with thiazinane structures have applications in materials science, particularly in the creation of new polymers and coatings. The subject compound’s reactivity and stability under different conditions make it a candidate for developing advanced materials with specific properties.
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-6-14-26(21,23)24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUCWVDPHHEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide |
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